An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromopropylazanium Bromide
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromopropylazanium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dibromopropylazanium Bromide, a vicinal dibromide quaternary ammonium salt. Due to the limited availability of direct literature on this specific compound, this guide outlines a plausible and scientifically sound synthetic route based on established chemical principles, along with the expected characterization data. The proposed synthesis involves the bromination of an allylic quaternary ammonium precursor. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel halogenated quaternary ammonium compounds.
Synthesis of 2,3-Dibromopropylazanium Bromide
The proposed synthesis of 2,3-Dibromopropylazanium Bromide, more systematically named 2,3-dibromo-N,N,N-trimethylpropan-1-aminium bromide, proceeds via the electrophilic addition of bromine to allyltrimethylammonium bromide. This reaction is a classic example of alkene bromination, which typically results in the formation of a vicinal dibromide.
Experimental Protocol
Materials:
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Allyltrimethylammonium bromide
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Bromine (Br₂)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether
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Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Rotary evaporator
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Büchner funnel and flask
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyltrimethylammonium bromide (1 equivalent) in dichloromethane (100 mL).
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of bromine (1.1 equivalents) in dichloromethane (50 mL) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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Quench the reaction by adding 50 mL of a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The reddish-brown color of bromine should disappear.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with 50 mL of deionized water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield the pure 2,3-dibromo-N,N,N-trimethylpropan-1-aminium bromide as a white solid.
Synthesis Workflow
Caption: Synthetic workflow for 2,3-Dibromopropylazanium Bromide.
Characterization of 2,3-Dibromopropylazanium Bromide
The structure and purity of the synthesized 2,3-dibromo-N,N,N-trimethylpropan-1-aminium bromide can be confirmed using various spectroscopic techniques. The following sections detail the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Singlet | 9H | -N⁺(CH₃)₃ |
| ~3.8 - 4.0 | Multiplet | 2H | -CH₂-N⁺- |
| ~4.2 - 4.4 | Multiplet | 1H | -CH(Br)- |
| ~4.5 - 4.7 | Multiplet | 2H | -CH₂(Br) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~35 - 40 | -CH₂(Br) |
| ~50 - 55 | -CH(Br)- |
| ~55 - 60 | -N⁺(CH₃)₃ |
| ~65 - 70 | -CH₂-N⁺- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The C-Br stretching vibrations are characteristic of alkyl halides and typically appear in the fingerprint region of the spectrum.[1][2][3][4]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2900 - 3100 | Medium - Strong | C-H stretching (alkyl) |
| 1450 - 1480 | Medium | C-H bending (alkyl) |
| 515 - 690 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For quaternary ammonium salts, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a characteristic isotopic pattern for the two bromine atoms.
| m/z | Relative Abundance | Assignment |
| [M]⁺ | ~25% | [C₆H₁₅⁷⁹Br₂N]⁺ |
| [M+2]⁺ | ~50% | [C₆H₁₅⁷⁹Br⁸¹BrN]⁺ |
| [M+4]⁺ | ~25% | [C₆H₁₅⁸¹Br₂N]⁺ |
Note: The molecular ion will be the cation part of the salt. The bromide counter-ion will not be observed in the positive ion mode.
Logical Relationship of Characterization Data
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of 2,3-dibromo-N,N,N-trimethylpropan-1-aminium bromide.
Caption: Logical workflow for structural confirmation.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of 2,3-Dibromopropylazanium Bromide. The proposed synthetic route is robust and based on well-established organic chemistry principles. The expected characterization data, summarized in clear tables and visualized through diagrams, offer a solid foundation for researchers to undertake the practical synthesis and analysis of this and related novel halogenated quaternary ammonium compounds. This information is crucial for the advancement of research in areas where such compounds may find applications, including as antimicrobial agents, phase-transfer catalysts, or precursors for further chemical modifications.
